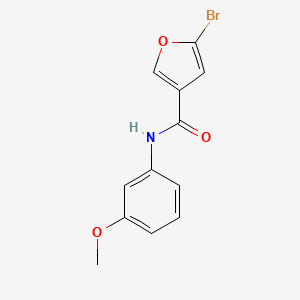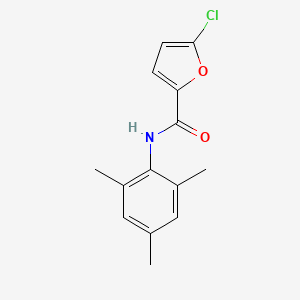
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide, also known as CPP, is a compound that has gained significant attention in scientific research due to its unique properties. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. The purpose of
Mécanisme D'action
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. The NMDA receptor is activated by the binding of glutamate and glycine, which leads to the influx of calcium ions into the neuron. N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide blocks the receptor by preventing the binding of glycine, which reduces the influx of calcium ions and inhibits the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has a wide range of biochemical and physiological effects. For example, N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has been shown to reduce the release of glutamate and other excitatory neurotransmitters in the brain, which can lead to a decrease in neuronal excitability and a reduction in the risk of excitotoxicity. N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has also been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes, which can protect neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its relative ease of synthesis, and its ability to penetrate the blood-brain barrier. However, there are also some limitations to the use of N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide in lab experiments. For example, N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has a relatively short half-life in vivo, which can make it difficult to maintain a stable blockade of the NMDA receptor over an extended period of time. Additionally, the use of N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide can lead to the development of tolerance and withdrawal symptoms, which can complicate experimental design and interpretation.
Orientations Futures
There are several future directions for research on N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that can overcome the limitations of N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide. Another area of interest is the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the use of N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide as a tool for investigating the role of the NMDA receptor in synaptic plasticity and learning and memory processes is an area of ongoing research.
Méthodes De Synthèse
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine to form 2-cyclohexylpyrazoline. This intermediate is then reacted with cyclopropanecarboxylic acid to form N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide. The synthesis of N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide is a relatively simple and straightforward process, which makes it an attractive compound for scientific research.
Applications De Recherche Scientifique
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has been extensively studied in scientific research due to its ability to selectively block the NMDA receptor. The NMDA receptor is involved in a wide range of physiological and pathological processes in the brain, including synaptic plasticity, learning and memory, and neurodegeneration. N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has been used in a variety of experimental paradigms to investigate the role of the NMDA receptor in these processes. For example, N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide has been used to block the NMDA receptor in animal models of stroke, traumatic brain injury, and epilepsy to investigate the role of the receptor in these conditions.
Propriétés
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(10-6-7-10)15-12-8-9-14-16(12)11-4-2-1-3-5-11/h8-11H,1-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKUZUENQTAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


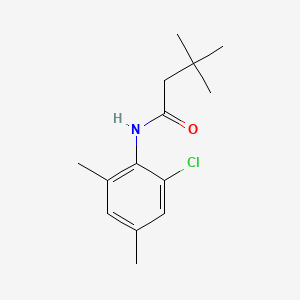
![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
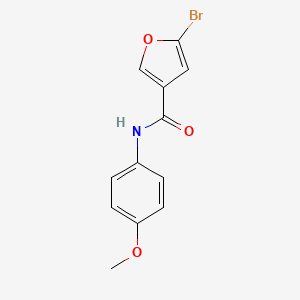

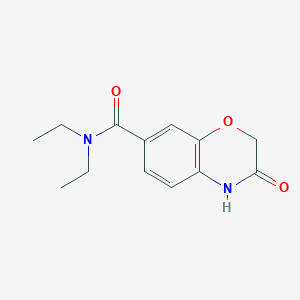
![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)
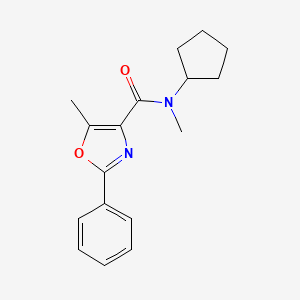
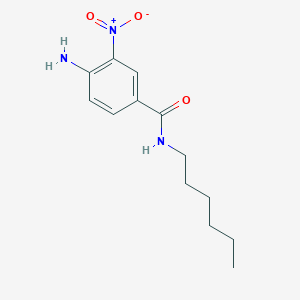

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)
